Cas no 141794-91-4 (Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis-)

Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis- 化学的及び物理的性質
名前と識別子
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- Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis-
- ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate
- starbld0047168
- 141794-91-4
-
- インチ: InChI=1S/C14H18O2/c1-3-10-5-7-11(8-6-10)12-9-13(12)14(15)16-4-2/h5-8,12-13H,3-4,9H2,1-2H3
- InChIKey: JKKNTQPFIIZROD-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)C2CC2C(=O)OCC
計算された属性
- 精确分子量: 218.130679813g/mol
- 同位素质量: 218.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 26.3Ų
Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902797-10g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 10g |
¥6,500.00 | 2022-01-14 | |
Chemenu | CM469434-1g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95%+ | 1g |
$200 | 2023-02-18 | |
Aaron | AR01LSBG-1g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 1g |
$192.00 | 2025-02-11 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902797-1g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 1g |
¥1,400.00 | 2022-01-14 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902797-bulk |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | bulk |
¥POA | 2022-01-14 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E302846-1g |
Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis- |
141794-91-4 | 95% | 1g |
¥1234.90 | 2023-09-03 | |
1PlusChem | 1P01LS34-1g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 1g |
$175.00 | 2024-06-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902797-5g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 5g |
¥4,300.00 | 2022-01-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X88625-1g |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 1g |
¥1008.0 | 2023-09-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E902797-100mg |
ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate |
141794-91-4 | 95% | 100mg |
¥220.00 | 2022-01-14 |
Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis- 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis-に関する追加情報
Cyclopropanecarboxylic Acid, 2-(4-Ethylphenyl)-, Ethyl Ester, Cis-
The compound with CAS No. 141794-91-4, known as Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis-, is a highly specialized organic compound with unique structural and chemical properties. This compound belongs to the class of cyclopropane derivatives and is characterized by its cyclopropane ring, which is fused to a carboxylic acid moiety. The presence of the ethyl ester group and the 4-ethylphenyl substituent further enhances its chemical complexity and functional diversity.
Recent studies have highlighted the importance of cyclopropane-containing compounds in various fields of chemistry and biology. The cyclopropane ring in this compound is particularly interesting due to its strained geometry, which imparts unique electronic and steric properties. These properties make it a valuable building block in organic synthesis and drug discovery. For instance, researchers have explored the use of this compound as a potential precursor for synthesizing bioactive molecules with anti-inflammatory and anticancer properties.
The cis-configuration of this compound is another critical feature that influences its chemical behavior. The spatial arrangement of substituents around the cyclopropane ring can significantly affect the compound's reactivity and stability. Recent advancements in stereochemistry have enabled chemists to synthesize this compound with high enantiomeric purity, which is essential for applications in asymmetric catalysis and chiral recognition studies.
In terms of synthesis, this compound can be prepared through a variety of methods, including Friedel-Crafts alkylation and esterification reactions. The choice of synthetic pathway depends on the desired regioselectivity and stereochemistry. For example, researchers have employed transition metal-catalyzed coupling reactions to construct the cyclopropane ring with high efficiency and precision.
The 4-ethylphenyl group attached to the cyclopropane ring contributes to the compound's aromaticity and hydrophobicity. This makes it an attractive candidate for applications in materials science, such as the development of novel polymers and surfactants. Recent studies have demonstrated that this compound can serve as a versatile monomer for synthesizing amphiphilic materials with tunable surface properties.
From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting inflammatory diseases. Its ability to modulate key inflammatory pathways suggests potential applications in the development of anti-inflammatory drugs. Researchers have also investigated its bioavailability and metabolic stability, which are critical factors for drug design.
In conclusion, Cyclopropanecarboxylic acid, 2-(4-ethylphenyl)-, ethyl ester, cis- is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and functional groups make it an invaluable tool for advancing research in organic synthesis, materials science, and pharmacology. As ongoing research continues to uncover new applications for this compound, its role in scientific innovation is expected to grow significantly.
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